4-ethoxy-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide
Description
This compound features a benzamide core with a 4-ethoxy substituent, linked via an ethyl chain to a 4-phenylpiperazinyl group and a furan-2-yl moiety.
Properties
IUPAC Name |
4-ethoxy-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-2-30-22-12-10-20(11-13-22)25(29)26-19-23(24-9-6-18-31-24)28-16-14-27(15-17-28)21-7-4-3-5-8-21/h3-13,18,23H,2,14-17,19H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWKBANEGWFUGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Ethoxy-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a furan ring, a phenylpiperazine moiety, and an ethoxy-substituted benzamide. This article explores its biological activities, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₂₅H₂₉N₃O₃, with a molecular weight of approximately 419.525 g/mol. The presence of the furan and piperazine rings suggests potential interactions with various biological targets, making it a candidate for pharmacological studies.
Biological Activities
The compound exhibits several promising biological activities:
1. Antagonistic Activity at Dopamine Receptors
Preliminary studies indicate that this compound may act as an antagonist at dopamine receptors, which are crucial in the treatment of neurological disorders such as schizophrenia and Parkinson's disease. The binding affinity to these receptors has been evaluated through radiolabeled ligand binding assays, suggesting selective binding properties that may reduce off-target effects compared to other compounds with similar structures.
2. Anticancer Properties
Research has shown that this compound possesses anticancer activity. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The compound's structure allows it to interfere with cellular processes in cancer cells, potentially leading to apoptosis.
3. Anti-inflammatory and Analgesic Effects
The structural similarity of this compound to known anti-inflammatory agents suggests potential analgesic properties. Further pharmacological evaluations are necessary to elucidate these effects and their mechanisms of action.
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound enhances its bioactivity compared to other derivatives. The ethoxy group may improve solubility and bioavailability, while the furan and piperazine moieties facilitate interactions with biological targets.
Comparative Analysis
A comparative analysis with related compounds reveals the following:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Anticancer, anti-inflammatory |
| N-[2-(Furan-2-carboxamido)-4-(phenylpiperazin)]benzamide | Structure | Anticancer activity |
| 3-Arylaminobenzofuran Derivatives | Structure | Antiproliferative effects against cancer cells |
This table illustrates the diverse biological activities associated with compounds sharing structural similarities with this compound.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
Case Study 1: Dopamine Receptor Binding
A study utilized computational docking simulations alongside experimental assays to evaluate the binding affinity of the compound to dopamine receptors. Results indicated a strong interaction with D2 receptors, supporting its potential use in treating dopamine-related disorders.
Case Study 2: Anticancer Activity Evaluation
In vitro studies on various cancer cell lines demonstrated that the compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. Mechanistic studies suggested that it induces apoptosis through caspase activation pathways.
Case Study 3: Anti-inflammatory Potential
Another study assessed the anti-inflammatory effects using animal models, showing a reduction in inflammatory markers following treatment with the compound. This suggests its potential utility in managing conditions characterized by inflammation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Benzamide Core
Halogen vs. Alkoxy Substituents
- 4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzamide (CAS 877632-40-1, ): Dual fluorine atoms on the benzamide and piperazine ring may enhance metabolic stability but reduce solubility .
Methoxy vs. Ethoxy Substituents
Piperazine Ring Modifications
- 4-Phenylpiperazine vs.
Linker and Core Structure Variations
- Ethyl Linker vs. Methylenepiperazine :
- Thiazolo[5,4-d]pyrimidine Core :
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| Target Compound | C24H27N3O3 | 405.5 | Not Reported | Not Reported |
| 4-Fluoro analog (CAS 877632-40-1) | C23H23F2N3O2 | 411.4 | N/A | N/A |
| 4-Methoxy analog (CAS 877632-03-6) | C24H26FN3O3 | 423.5 | N/A | N/A |
| Thiazolo-pyrimidine derivative (Compound 11) | C20H21N7OS | 407.5 | 218–220 | 60 |
Note: Data compiled from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
